molecular formula C10H9N3S B8494546 4-(3-Butynylamino)thieno[2,3-d]pyrimidine

4-(3-Butynylamino)thieno[2,3-d]pyrimidine

Cat. No. B8494546
M. Wt: 203.27 g/mol
InChI Key: HFEDNVVLUNBXAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Butynylamino)thieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C10H9N3S and its molecular weight is 203.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Butynylamino)thieno[2,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Butynylamino)thieno[2,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(3-Butynylamino)thieno[2,3-d]pyrimidine

Molecular Formula

C10H9N3S

Molecular Weight

203.27 g/mol

IUPAC Name

N-but-3-ynylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C10H9N3S/c1-2-3-5-11-9-8-4-6-14-10(8)13-7-12-9/h1,4,6-7H,3,5H2,(H,11,12,13)

InChI Key

HFEDNVVLUNBXAM-UHFFFAOYSA-N

Canonical SMILES

C#CCCNC1=C2C=CSC2=NC=N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

16 ml of tetrahydrofuran, 0.37 g of the 4-(4-trimethylsilanyl-3-butynylamino)thieno[2,3-d]pyrimidine obtained in (1) above, and 2.1 ml of a 1 M tetrabutylammonium fluoride tetrahydrofuran solution were added to a nitrogen-substituted flask, and the obtained mixture was then stirred at a room temperature for 5 hours. After completion of the stirring, 50 ml of a saturated ammonium chloride aqueous solution was added to the reaction solution, and the thus obtained solution was then extracted with 30 ml of dichloromethane twice. The organic layer was washed with 30 ml of a saturated brine, and it was then dried over magnesium sulfate. The magnesium sulfate was filtrated, and the organic layer was then concentrated. Thereafter, the residue was then purified by column chromatography (Wako Gel C-200; toluene:ethyl acetate=4:1), so as to obtain 0.20 g of 4-(3-butynylamino)thieno[2,3-d]pyrimidine.
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50 mL
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Reaction Step Two
Name
4-(4-trimethylsilanyl-3-butynylamino)thieno[2,3-d]pyrimidine
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0.37 g
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reactant
Reaction Step Three
[Compound]
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( 1 )
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0 (± 1) mol
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Reaction Step Three
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16 mL
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Reaction Step Three

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